UCM05 UCM05 UCM05 is an inhibitor of fatty acid synthase that strongly suppresses the growth of human breast cancer cell lines (IC50 = 21 µM for SK-BR-3 cells). It does not alter carnitine palmitoyltransferase 1 activity or induce weight loss in mice. UCM05 can reduce cleavage of poly(ADP-ribose) polymerase, phosphorylation of HER2, Akt, and ERK1/2, and growth of established xenografts in vivo. UCM05 also blocks the GTP-binding site of the cell division protein FtsZ from Bacillus, preventing bacterial division.
Novel inhibitor of fatty acid synthase (FASN); inhibitor of bacterial cell division targeting the GTP binding site of FtsZ
G 28UCM is a fatty acid synthase inhibitor with anticancer activity, novel inhibitor of fatty acid synthase with anticancer activity.
FASN inhibitor. Inhibits breast cancer cell proliferation in vitro (IC50 values are 21 - 79 μM), including cell lines resistant to anti-HER2 therapies. Blocks HER2 signaling and induces apoptosis. Inhibits growth of breast cancer xenografts in mice without causing anorexia.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0005072
InChI: InChI=1S/C24H16O10/c25-16-6-12(7-17(26)21(16)29)23(31)33-14-5-11-3-1-2-4-15(11)20(10-14)34-24(32)13-8-18(27)22(30)19(28)9-13/h1-10,25-30H
SMILES: C1=CC=C2C(=C1)C=C(C=C2OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
Molecular Formula: C24H16O10
Molecular Weight: 464.4 g/mol

UCM05

CAS No.:

VCID: VC0005072

Molecular Formula: C24H16O10

Molecular Weight: 464.4 g/mol

* For research use only. Not for human or veterinary use.

UCM05 -

Description UCM05 is an inhibitor of fatty acid synthase that strongly suppresses the growth of human breast cancer cell lines (IC50 = 21 µM for SK-BR-3 cells). It does not alter carnitine palmitoyltransferase 1 activity or induce weight loss in mice. UCM05 can reduce cleavage of poly(ADP-ribose) polymerase, phosphorylation of HER2, Akt, and ERK1/2, and growth of established xenografts in vivo. UCM05 also blocks the GTP-binding site of the cell division protein FtsZ from Bacillus, preventing bacterial division.
Novel inhibitor of fatty acid synthase (FASN); inhibitor of bacterial cell division targeting the GTP binding site of FtsZ
G 28UCM is a fatty acid synthase inhibitor with anticancer activity, novel inhibitor of fatty acid synthase with anticancer activity.
FASN inhibitor. Inhibits breast cancer cell proliferation in vitro (IC50 values are 21 - 79 μM), including cell lines resistant to anti-HER2 therapies. Blocks HER2 signaling and induces apoptosis. Inhibits growth of breast cancer xenografts in mice without causing anorexia.
Product Name UCM05
Molecular Formula C24H16O10
Molecular Weight 464.4 g/mol
IUPAC Name [4-(3,4,5-trihydroxybenzoyl)oxynaphthalen-2-yl] 3,4,5-trihydroxybenzoate
Standard InChI InChI=1S/C24H16O10/c25-16-6-12(7-17(26)21(16)29)23(31)33-14-5-11-3-1-2-4-15(11)20(10-14)34-24(32)13-8-18(27)22(30)19(28)9-13/h1-10,25-30H
Standard InChIKey KJCWIWDPTNVWRX-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C=C2OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
Canonical SMILES C1=CC=C2C(=C1)C=C(C=C2OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
Appearance Assay:≥95%A crystalline solid
Synonyms 3-(3,4,5-Trihydroxybenzoyloxy)naphthalen-1-yl 3,4,5-trihydroxybenzoate
PubChem Compound 24896615
Last Modified Sep 13 2023

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